molecular formula C19H20O2 B1233738 O-Methylequilenin

O-Methylequilenin

Cat. No.: B1233738
M. Wt: 280.4 g/mol
InChI Key: LAFFTPKGTZPBMG-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylequilenin is a methylated derivative of equilenin, a steroidal estrogen first isolated from the urine of pregnant mares. The compound features a phenolic hydroxyl group substituted with a methyl ether (-OCH₃) at a specific position on its tetracyclic framework. Methylation of hydroxyl groups in steroidal compounds is a common structural modification to enhance metabolic stability, reduce polarity, and improve bioavailability .

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(13S,14S)-3-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,17H,7-10H2,1-2H3/t17-,19-/m0/s1

InChI Key

LAFFTPKGTZPBMG-HKUYNNGSSA-N

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Equilenin (Unmethylated Parent Compound)
  • Key Differences: Equilenin contains a free phenolic hydroxyl group, making it more polar and susceptible to phase II metabolism (e.g., glucuronidation) compared to O-Methylequilenin.
  • Biological Impact : The unmethylated hydroxyl group in equilenin enhances receptor binding affinity but reduces oral bioavailability due to rapid hepatic metabolism .
5- and 7-Substituted 2-Methyl-8-Quinolinols
  • Structural Parallels: These quinolinol derivatives (e.g., 5-chloro-2-methyl-8-quinolinol) share a methyl-substituted aromatic system, akin to this compound’s methyl ether group.
  • Functional Insights: Methylation at the 2-position in quinolinols improves lipophilicity, enhancing membrane permeability and antimicrobial activity .
Other Methylated Estrogens (e.g., 17α-Methylequilenin)
  • Position-Specific Effects : Methylation at the 17α position in steroids increases anabolic activity but introduces hepatotoxicity risks. In contrast, O-methylation on the aromatic ring (as in this compound) primarily alters pharmacokinetics rather than receptor interactions .

Physicochemical Properties

A hypothetical comparison based on structural trends:

Property This compound Equilenin 2-Methyl-8-Quinolinol
Molecular Weight ~300-350 g/mol (estimated) ~286.4 g/mol ~175.2 g/mol
Solubility Low in water, high in lipids Moderate in polar solvents Low in water
Metabolic Stability High (resists glucuronidation) Low Moderate
Bioactivity Estrogenic, potential CNS effects Estrogenic Antimicrobial

Note: Data inferred from structural analogs in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Methylequilenin
Reactant of Route 2
O-Methylequilenin

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